tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Overview
Description
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
Research has explored the use of tert-butyl substituted pyrroloimidazole compounds as ligands in organometallic complexes. For instance, Specht et al. (2013) demonstrated how the introduction of tert-butyl groups adjacent to the pyridyl N in N-pyridyl imidazolidene ligands affects the coordination to iridium centers, impacting the structure and catalytic activity of the resulting complexes. This study highlights the role of steric hindrance in modulating ligand coordination and its potential implications in catalysis【Specht et al., 2013】(https://consensus.app/papers/effects-hindrance-npyridyl-imidazolylidenes-specht/0a067df61441528387ae0e9951ad3ed4/?utm_source=chatgpt).
Crystallography and Molecular Structure
Das et al. (2016) conducted a structural analysis of tert-butyl substituted carbamate derivatives, revealing an intricate network of hydrogen bonds forming three-dimensional architectures. This work underscores the importance of weak and strong hydrogen bonds in determining the molecular and crystal structures of such compounds【Das et al., 2016】(https://consensus.app/papers/carbamate-derivatives-interplay-hydrogen-bonds-das/997a657ec3cc5894bce10b6d56c02c28/?utm_source=chatgpt).
Medicinal Chemistry
In the realm of medicinal chemistry, Abonía et al. (2011) synthesized tert-butyl substituted benzimidazole derivatives as potential antitumor agents. Their study provides valuable insights into the structure-activity relationships of these compounds, with some showing significant activity against various human tumor cell lines【Abonía et al., 2011】(https://consensus.app/papers/synthesis-novel-125trisubstituted-benzimidazoles-abonía/ec6d56fc92525aca9f0b27c333c500a1/?utm_source=chatgpt).
Polymer Science
Koyuncu et al. (2009) reported on the synthesis and electrochromic properties of a conducting polymer containing a tert-butyl substituted carbazole subunit. This work highlights the potential of such polymers in electrochromic devices, demonstrating their color-switching capabilities and redox stability【Koyuncu et al., 2009】(https://consensus.app/papers/conducting-polymer-25bis2thienyl1hpyrrole-containing-koyuncu/af3b8cd9f3a158588886ded7330a3795/?utm_source=chatgpt).
Synthetic Organic Chemistry
In synthetic organic chemistry, studies have focused on the development of novel synthetic methodologies and reactions involving tert-butyl substituted imidazole compounds. For example, Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions, demonstrating the versatility of these compounds in synthesizing heterocyclic structures【Yadav & Sriramurthy, 2005】(https://consensus.app/papers/silylmethylsubstituted-azetidine-masked-14dipoles-yadav/1adf27a06a60583782efbce462a449ff/?utm_source=chatgpt).
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially ripk1, resulting in inhibition of the target’s activity .
Biochemical Pathways
Related compounds have been reported to inhibit necroptosis, a form of regulated cell death . This suggests that the compound may affect pathways related to cell death and survival.
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure .
Result of Action
Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of necroptosis. It interacts with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This interaction is vital for mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
This compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the necroptosis pathway, which is a form of programmed cell death distinct from apoptosis . By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to cell death, thereby preserving cell viability . This effect is particularly beneficial in conditions where necroptosis contributes to disease pathology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the allosteric pocket of RIPK1 . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the progression of necroptosis . Additionally, the compound’s structure allows it to effectively compete with natural substrates of RIPK1, further enhancing its inhibitory effects . This inhibition leads to a decrease in necroptosis-related cellular damage and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 for extended periods . Long-term studies indicate that the compound may undergo gradual degradation, which could affect its efficacy . Despite this, the compound’s anti-necroptotic effects remain significant over the course of typical experimental durations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidative breakdown of the compound . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to target sites, such as the cytoplasm and nucleus . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on RIPK1 . The compound may also localize to the nucleus, where it could potentially influence gene expression related to necroptosis . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTINIWEOCJMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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